N-(tert-Butyl)pyrrolidin-3-amine
CAS No.:
Cat. No.: VC20532446
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18N2 |
|---|---|
| Molecular Weight | 142.24 g/mol |
| IUPAC Name | N-tert-butylpyrrolidin-3-amine |
| Standard InChI | InChI=1S/C8H18N2/c1-8(2,3)10-7-4-5-9-6-7/h7,9-10H,4-6H2,1-3H3 |
| Standard InChI Key | JCTWRKDNKHCDSI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NC1CCNC1 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
-
IUPAC Name: N-(tert-Butyl)pyrrolidin-3-amine
-
Molecular Formula: C₈H₁₈N₂
-
Molecular Weight: 142.24 g/mol
-
SMILES: CC(NC1CNCC1)(C)C
-
Chirality: The compound exhibits a chiral center at the 3-position of the pyrrolidine ring, enabling enantioselective synthesis for specific applications .
Computational Properties
-
Topological Polar Surface Area (TPSA): 24.06 Ų
-
LogP (Partition Coefficient): 0.7364
Synthesis and Optimization
Primary Synthetic Routes
N-(tert-Butyl)pyrrolidin-3-amine is typically synthesized via alkylation of pyrrolidin-3-amine using tert-butyl halides or related electrophiles. Key methodologies include:
Direct Alkylation
-
Reagents: Pyrrolidin-3-amine, tert-butyl bromide, sodium hydride (NaH).
-
Conditions: Conducted in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .
-
Yield: 70–85% after purification via silica gel chromatography .
Reductive Amination (Alternative Pathway)
-
Reagents: Pyrrolidin-3-one, tert-butylamine, sodium cyanoborohydride (NaBH₃CN).
-
Conditions: Methanol or ethanol solvent, room temperature, 6–12 hours .
-
Yield: 50–65% due to steric hindrance from the tert-butyl group .
Enantioselective Synthesis
-
Chiral Resolution: Use of (R)- or (S)-Boc-protected intermediates followed by deprotection (e.g., TFA in DCM) .
-
Catalytic Asymmetric Methods: Jacobsen’s catalyst for kinetic resolution, achieving >95% enantiomeric excess (ee) .
Physicochemical Properties
Physical State and Stability
-
Appearance: Colorless to pale yellow liquid.
-
Boiling Point: Estimated 180–200°C (extrapolated from analogs).
-
Storage: Stable under inert gas (N₂/Ar) at 2–8°C; sensitive to moisture and oxidation .
Solubility and Reactivity
-
Solubility: Miscible with polar solvents (e.g., DCM, THF); limited solubility in water.
-
Reactivity:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃):
-
¹³C NMR:
Mass Spectrometry
Applications in Pharmaceutical Research
Drug Discovery
-
Kinase Inhibitors: Serves as a scaffold for ATP-binding site inhibitors (e.g., PI3K/Akt pathway modulators) .
-
Neuroprotective Agents: Investigated for Huntington’s disease treatment via NMDA receptor modulation .
Case Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume